N-(3-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Pharmaceutical Research and Development
- A study highlighted the broad spectrum of activities of pyridazino(4,5-b)indole-1-acetamide compounds, including their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications, though not specifically focusing on the mentioned compound (Habernickel, 2002).
Insecticidal Properties
- Pyridine derivatives, similar in structure to the compound , have shown significant insecticidal activities. This suggests a potential avenue for the use of similar compounds in pest control (Bakhite et al., 2014).
Anticancer Research
- Modifications of similar acetamide compounds have demonstrated promising anticancer effects. A study focusing on replacing the acetamide group in a related compound showed significant antiproliferative activities against human cancer cell lines, hinting at the potential of the mentioned compound in cancer therapy (Wang et al., 2015).
- Another research designed and tested novel 2-chloro N-aryl substitutedacetamide derivatives for their cytotoxicity on various cancer cell lines, reinforcing the idea that similar compounds could be valuable in developing new anticancer drugs (Vinayak et al., 2014).
Antimicrobial Activity
- Studies have also been conducted on similar acetamide derivatives for their antibacterial and antifungal properties. This research provides insights into the potential use of such compounds in developing new antimicrobial agents (Mahyavanshi et al., 2017).
Coordination Chemistry
- Research into pyrazole-acetamide derivatives, closely related to the compound , has been done to understand their coordination complexes and antioxidant activities. This opens up possibilities for the use of such compounds in coordination chemistry and as potential antioxidants (Chkirate et al., 2019).
Cytotoxic Activity
- The cytotoxic activities of similar compounds have been tested on various cancer cell lines, providing a foundation for the potential therapeutic applications of related compounds in oncology (Moghadam et al., 2018).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16(27)24-17-7-6-8-18(11-17)25-23(29)14-26-13-22(30-2)21(28)12-19(26)15-31-20-9-4-3-5-10-20/h3-13H,14-15H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSTWLMDZRFGPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide |
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